

Structure-activity relationship of (2-Pyrrolidin-1-ylphenyl)methylamine analogs

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Compound of Interest

Compound Name: (2-Pyrrolidin-1-ylphenyl)methylamine

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An In-depth Technical Guide on the Structure-Activity Relationship of **(2-Pyrrolidin-1-ylphenyl)methylamine** Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of **(2-Pyrrolidin-1-ylphenyl)methylamine** analogs and related structures. Due to a lack of extensive direct research on this specific scaffold, this document synthesizes findings from closely related analogs to infer SAR principles. The information is intended to guide researchers in the design and development of novel compounds targeting various biological entities.

Core Scaffold and Biological Significance

The core scaffold, **(2-Pyrrolidin-1-ylphenyl)methylamine**, features a phenyl ring substituted with a pyrrolidine group and a methylamine side chain. This structural motif is present in a variety of biologically active compounds that interact with central nervous system (CNS) targets. Analogs of this scaffold have shown affinity for monoamine transporters, sigma receptors, dopamine receptors, and opioid receptors, indicating its potential as a versatile template for drug discovery.

Structure-Activity Relationships

The biological activity of **(2-Pyrrolidin-1-ylphenyl)methylamine** analogs is highly dependent on the substitution patterns on the phenyl ring, the nature of the amine, and the stereochemistry of the molecule.

Monoamine Transporter Activity

Analogs of pyrovalerone, which contain a 1-phenyl-2-pyrrolidin-1-yl moiety, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[\[1\]](#) The S-enantiomer is typically the more active form.[\[1\]](#)

Table 1: SAR of Pyrovalerone Analogs at Monoamine Transporters[\[1\]](#)

Compound ID	Phenyl Ring Substitution	DAT K_i (nM)	NET K_i (nM)	SERT K_i (nM)
4a	4-Methyl	24	34	4,200
4b	4-Ethyl	18	44	3,900
4c	4-Propyl	14	50	3,100
4d	4-t-Butyl	11	110	2,700
4e	4-Methoxy	79	150	12,000
4f	4-Chloro	13	41	2,000
4g	4-Bromo	12	44	1,800
4h	4-Fluoro	27	64	4,700
4u	3,4-Dichloro	5.4	22	1,300
4t	2-Naphthyl	1.8	13	190

Data extracted from Meltzer et al., J. Med. Chem. 2006, 49 (4), pp 1420–1432.[\[1\]](#)

From this data, it can be inferred that:

- Electron-donating and electron-withdrawing substituents at the 4-position of the phenyl ring are generally well-tolerated for DAT and NET affinity.
- Increasing the steric bulk at the 4-position can be beneficial for DAT affinity.
- Dihalogen substitution, such as 3,4-dichloro, enhances DAT affinity.
- Extending the aromatic system, as seen with the 2-naphthyl analog, significantly increases potency at all three monoamine transporters.

Sigma Receptor Affinity

Phenylalkylamine structures are a common motif in ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.^[2] High affinity generally requires at least one arylalkyl substitution on a nitrogen atom.^[2] A lead analog from one study, AZ66, which has a more complex structure but contains the phenyl-amine core, showed high nanomolar affinity for both sigma receptor subtypes.^[3]

Table 2: Sigma Receptor Affinity of Selected Phenylalkylamine Analogs

Compound	Structure	$\sigma_1 K_i$ (nM)	$\sigma_2 K_i$ (nM)	Reference
AZ66	N/A	2.4 ± 0.63	0.51 ± 0.15	[3]
14	1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine	71	5.3	[4]

- These findings suggest that the **(2-Pyrrolidin-1-ylphenyl)methylamine** scaffold is a promising starting point for developing selective sigma receptor ligands.

Opioid and Dopamine Receptor Activity

The phenyl-pyrrolidine scaffold has also been incorporated into ligands for opioid and dopamine receptors. For instance, PF-04455242 is a high-affinity κ -opioid receptor (KOR)

antagonist.[\[5\]](#) Additionally, substituted trans-(2S,4R)-pyrrolidines have been identified as key dopaminergic moieties in dual-target MOR/D3R ligands.[\[6\]](#)

Table 3: Opioid and Dopamine Receptor Affinity of Selected Analogs

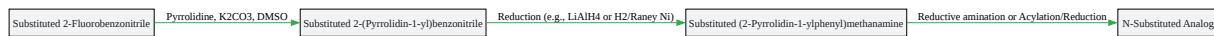
Compound	Target	K _i (nM)	Reference
PF-04455242	KOR (human)	3	[5]
PF-04455242	MOR (human)	64	[5]
PF-04455242	DOR (human)	> 4000	[5]

- These data highlight the versatility of the scaffold and suggest that modifications can tune the selectivity towards different G-protein coupled receptors.

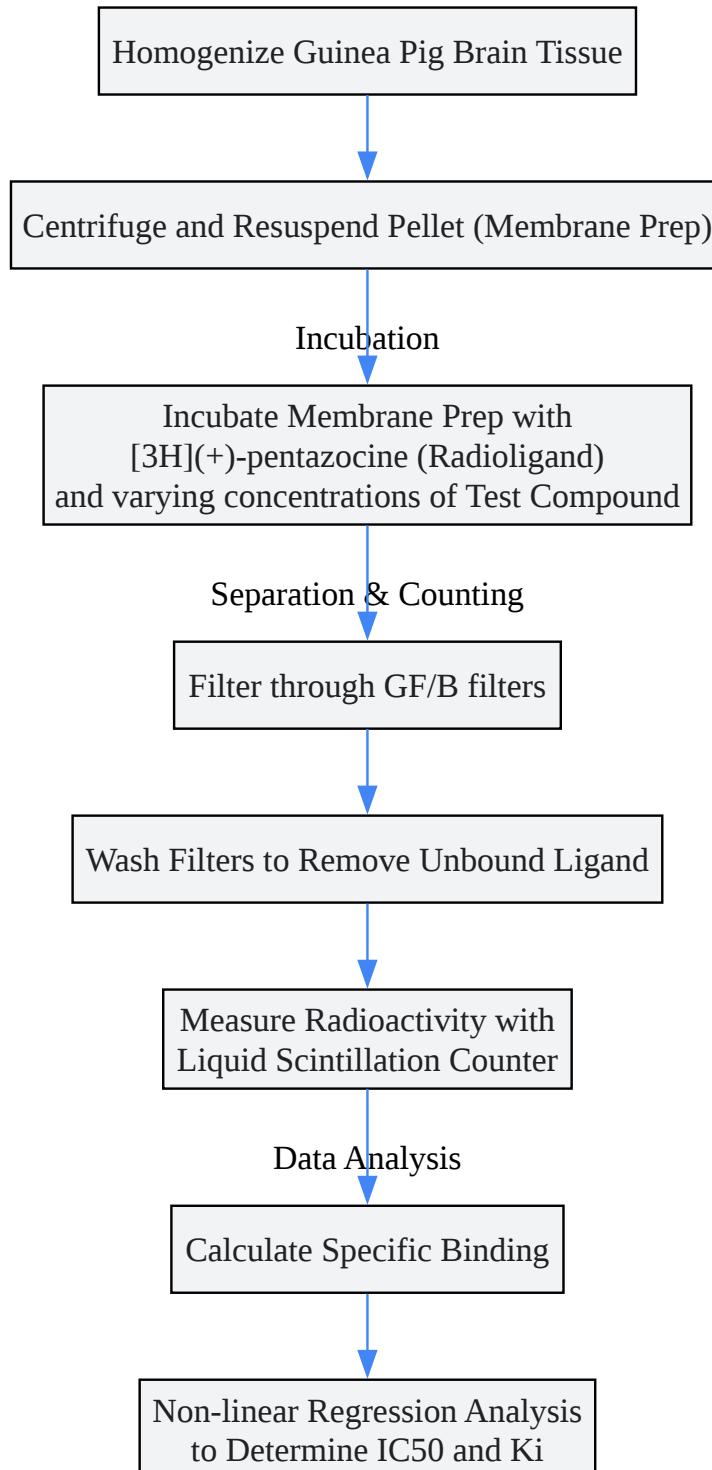
Experimental Protocols

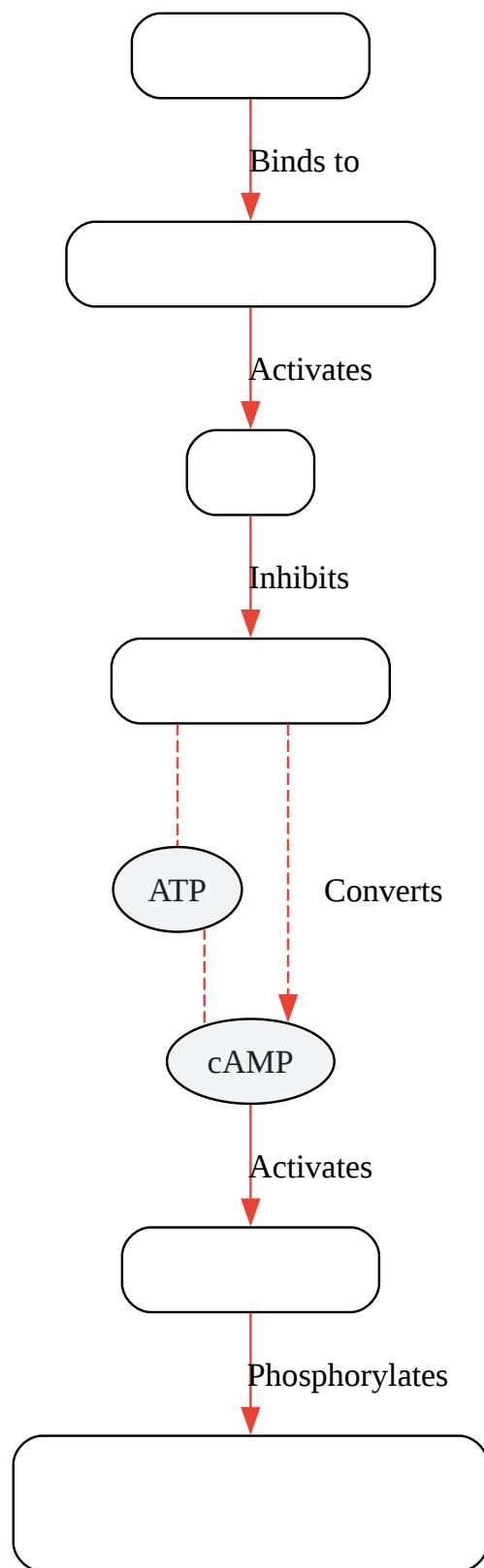
General Synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine Analogs

A general synthetic route to the core scaffold can be envisioned starting from a substituted 2-fluorobenzonitrile.



Preparation



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